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molecular formula C13H13NO3 B8582126 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

Cat. No. B8582126
M. Wt: 231.25 g/mol
InChI Key: UBCGSSWMVUDTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Treatment of ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.5 g) with sodium hydroxide (0.308 g), as described in Example 1c, gave 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.378 g), mp>240° C., δ (360 MHz, DMSO-d6) 1.25 (6H, d, (CH3)2), 2.98 (1H, m, CH), 6.58 (1H, s, 3-H), 7.27 (1H, dd, 6-H), 7.82 (1H, s, 8-H) and 8.00 (1H, d, 5-H), (Found: C, 67.40; H, 5.63; N, 6.44%. C13H13NO3 requires C, 67.52; H, 5.67; N, 6.06%).
Name
ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH:13]([CH3:15])[CH3:14])[CH:11]=2)[C:6](=[O:16])[CH:5]=[C:4]1[C:17]([OH:19])=[O:18])C.[OH-].[Na+]>>[CH3:15][CH:13]([C:10]1[CH:11]=[C:12]2[C:7]([C:6](=[O:16])[CH:5]=[C:4]([C:17]([OH:19])=[O:18])[NH:3]2)=[CH:8][CH:9]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Quantity
0.5 g
Type
reactant
Smiles
C(C)N1C(=CC(C2=CC=C(C=C12)C(C)C)=O)C(=O)O
Step Two
Name
Quantity
0.308 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.378 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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